2-(Phenoxymethyl)-1,3-benzoxazole

Description

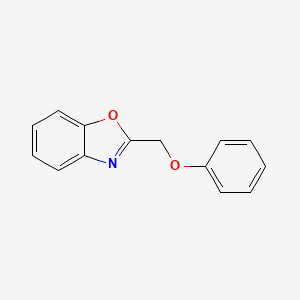

Structure

2D Structure

3D Structure

Properties

CAS No. |

7506-48-1 |

|---|---|

Molecular Formula |

C14H11NO2 |

Molecular Weight |

225.24 g/mol |

IUPAC Name |

2-(phenoxymethyl)-1,3-benzoxazole |

InChI |

InChI=1S/C14H11NO2/c1-2-6-11(7-3-1)16-10-14-15-12-8-4-5-9-13(12)17-14/h1-9H,10H2 |

InChI Key |

IUSYEIUXPASPBM-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)OCC2=NC3=CC=CC=C3O2 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 2 Phenoxymethyl 1,3 Benzoxazole and Its Analogues

Established Synthetic Pathways for the 2-(Phenoxymethyl)-1,3-benzoxazole Core Structure

Traditional methods for the synthesis of the this compound core often involve multi-step sequences, which are discussed in the following sections.

Condensation Reactions Utilizing 2-Aminophenol (B121084) Derivatives

A cornerstone in the synthesis of benzoxazoles is the condensation reaction of 2-aminophenol derivatives with various carbonyl-containing compounds. beilstein-journals.orgrsc.orgrsc.org This approach typically involves the reaction of a 2-aminophenol with a carboxylic acid or its derivative, such as an acid chloride or ester, to form an intermediate that subsequently cyclizes to the benzoxazole (B165842) ring. beilstein-journals.orgresearchgate.net The reaction conditions often necessitate high temperatures and the use of strong acids to promote dehydration and cyclization. nih.gov

For instance, the reaction of 2-aminophenol with phenoxyacetic acid or its derivatives would be a direct route to this compound. The general mechanism involves the initial formation of an amide linkage between the amino group of the 2-aminophenol and the carboxyl group of the phenoxyacetic acid derivative. This is followed by an intramolecular cyclodehydration to form the oxazole (B20620) ring.

Substituted 2-aminophenols can also be employed to generate a variety of analogues with different substitution patterns on the benzene (B151609) ring of the benzoxazole core. researchgate.netacs.org Various substituents such as methyl, chloro, bromo, nitro, and methoxy (B1213986) on the 2-aminophenol ring are well-tolerated under many reaction conditions. acs.org

Etherification Reactions for the Introduction of Phenoxymethyl (B101242) Groups

Another key strategy involves the introduction of the phenoxymethyl group via an etherification reaction. This can be conceptualized in two primary ways: etherification of a pre-formed 2-(hydroxymethyl)benzoxazole or, more commonly, the reaction of a phenol (B47542) with a 2-(halomethyl)benzoxazole derivative. The latter approach is often more synthetically accessible.

The synthesis of phenoxymethylpenicillin, for example, involves the acylation of 6-aminopenicillanic acid with phenoxyacetic acid methyl ester, showcasing a method of attaching a phenoxyacetyl group. nih.gov While not a direct synthesis of the benzoxazole, the principles of forming the phenoxymethyl moiety are relevant.

Synthesis of Key Intermediates (e.g., 2-Chloromethylbenzoxazole)

A crucial intermediate for the etherification strategy mentioned above is 2-(chloromethyl)benzoxazole. This compound can be synthesized from readily available starting materials. One reported method involves the reaction of 2-mercaptobenzoxazole (B50546) with thionyl chloride (SOCl₂) using a catalytic amount of dimethylformamide (DMF). The reaction mixture is heated to reflux, and after workup and purification, 2-chlorobenzoxazole (B146293) is obtained. chemicalbook.com A similar strategy could be adapted to produce 2-(chloromethyl)benzoxazole.

Another approach to synthesizing 2-chlorobenzoxazole involves the direct chlorination of benzoxazole, although this can sometimes lead to a mixture of products. chemicalbook.com Once obtained, 2-(chloromethyl)benzoxazole serves as a versatile electrophile for reaction with various phenols to generate a library of this compound analogues.

Innovations in Green Chemistry Approaches for this compound Synthesis

Catalytic Strategies in Benzoxazole Ring Formation

A major focus of green chemistry in benzoxazole synthesis is the development of novel catalytic systems that can promote the cyclization reaction under milder conditions and with higher efficiency. Various catalysts have been explored, including:

Metal Catalysts: Copper-based catalysts have been shown to be effective for the cyclization of ortho-haloanilides to form benzoxazoles. organic-chemistry.org Other metal catalysts, such as those based on palladium, have also been investigated. rsc.org

Brønsted and Lewis Acids: Methanesulfonic acid has been identified as a highly effective catalyst for the one-pot synthesis of 2-substituted benzoxazoles from 2-aminophenol and carboxylic acids. researchgate.net Combinations of Brønsted acids and copper iodide (CuI) have also been successfully used for the cyclization of 2-aminophenols with β-diketones. acs.orgorganic-chemistry.org

Nanocatalysts: The use of magnetic nanoparticle-supported catalysts offers advantages in terms of catalyst recovery and reusability. nih.govckthakurcollege.net For example, a magnetic nanoparticle-supported dual acidic ionic liquid has been used for the one-pot synthesis of benzoxanthenes, a related heterocyclic system. nih.gov Silver nanoparticles supported on iron oxide (Ag@Fe2O3) have also demonstrated excellent catalytic activity in the synthesis of 2-phenyl benzoxazole derivatives at room temperature. ckthakurcollege.net

Ionic Liquids: Ionic liquids are considered green catalysts due to their low vapor pressure, high stability, and recyclability. rsc.org Brønsted acidic ionic liquid gels have been used as efficient heterogeneous catalysts for the synthesis of benzoxazoles from 2-aminophenols and aldehydes under solvent-free conditions. nih.gov

These catalytic approaches often lead to higher yields, shorter reaction times, and a reduction in the use of harsh reagents compared to traditional methods.

One-Pot Synthetic Protocols for Enhanced Efficiency and Sustainability

One-pot syntheses, where multiple reaction steps are carried out in a single reaction vessel without the isolation of intermediates, are highly desirable from both an economic and environmental perspective. beilstein-journals.orgtandfonline.com Several one-pot methods for the synthesis of 2-substituted benzoxazoles have been developed.

One such protocol involves the direct reaction of 2-aminophenol with carboxylic acids, where the corresponding acid chloride is generated in situ, followed by cyclization to the benzoxazole. researchgate.net Another approach utilizes the condensation of 2-aminophenol with aldehydes, followed by an oxidative cyclization step. tandfonline.comtandfonline.com This can be achieved using various oxidants, some of which are more environmentally benign than others.

Furthermore, microwave-assisted and ultrasound-assisted syntheses have emerged as sustainable methods that can significantly reduce reaction times and improve yields. nih.gov These techniques provide efficient energy transfer, leading to faster and more efficient chemical transformations.

The development of these innovative, greener synthetic methodologies is crucial for the sustainable production of this compound and its analogues, paving the way for the discovery of new compounds with potential applications in various fields.

Spectroscopic and Crystallographic Characterization Techniques for this compound Derivatives

The definitive identification and structural confirmation of this compound and its derivatives rely on a suite of advanced analytical techniques. Spectroscopic methods provide detailed information about the molecular structure, functional groups, and connectivity, while crystallographic analysis reveals the precise three-dimensional arrangement of atoms in the solid state.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of benzoxazole derivatives. Both ¹H and ¹³C NMR provide critical data regarding the chemical environment of individual atoms, allowing for unambiguous confirmation of the synthesized structures.

In the ¹H NMR spectra of 2-substituted benzoxazoles, the protons on the benzo-fused ring typically appear in the aromatic region (δ 7.0–8.0 ppm). The specific chemical shifts and coupling patterns of these four protons (H-4, H-5, H-6, and H-7) are influenced by the electronic nature of substituents on both the benzene ring and at the 2-position. For instance, in derivatives like 2-benzylbenzoxazole (B4618616), the methylene (B1212753) protons (Ar-CH₂-) of the benzyl (B1604629) group introduce a characteristic singlet peak around δ 4.22 ppm. mdpi.com Similarly, for 2-styrylbenzoxazole (B8653335) analogues, the vinylic protons exhibit characteristic doublets with coupling constants (J) around 16 Hz, confirming their E-configuration. nih.gov

¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. The C-2 carbon of the oxazole ring is particularly diagnostic, appearing significantly downfield (typically δ 160–165 ppm) due to its position between two heteroatoms (N and O). mdpi.comnih.gov The carbons of the fused benzene ring resonate between δ 110 and 151 ppm. mdpi.comnih.gov The chemical shifts of the substituent at the 2-position provide further structural confirmation. For example, the methylene carbon in 2-benzylbenzoxazole appears around δ 35.2 ppm. mdpi.com In some cases, such as with 2-phenacylbenzoxazoles, NMR studies have been crucial in identifying the existence of ketimine-enolimine tautomerism in solution. nih.gov

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for 2-Substituted Benzoxazole Analogues in CDCl₃

| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Reference |

| 2-Benzylbenzoxazole | 7.72–7.65 (m, 1H, Ar-H), 7.47–7.42 (m, 1H, Ar-H), 7.31–7.24 (m, 5H, Ar-H), 4.22 (s, 2H, -CH₂-) | 165.3, 151.0, 141.3, 134.6, 128.7, 128.0, 124.6, 124.1, 119.8, 110.4, 35.2 (-CH₂-) | mdpi.com |

| 2-[(E)-2-Phenylethenyl]-1,3-benzoxazole | 7.80 (d, J=16.2 Hz, 1H, vinyl-H), 7.72 (m, 1H, Ar-H), 7.60 (m, 2H, Ar-H), 7.53 (m, 1H, Ar-H), 7.41 (m, 3H, Ar-H), 7.34 (m, 2H, Ar-H), 7.09 (d, J=16.2 Hz, 1H, vinyl-H) | 162.8, 150.4, 142.2, 139.4, 135.1, 129.8, 129.0, 127.5, 125.2, 124.5, 119.8, 113.9, 110.3 | nih.gov |

| 2-[(E)-2-(4-Methoxyphenyl)ethenyl]-1,3-benzoxazole | 7.75 (d, J=16.4 Hz, 1H, vinyl-H), 7.71 (m, 1H, Ar-H), 7.53 (m, 3H, Ar-H), 7.32 (m, 2H, Ar-H), 6.94 (m, 3H, Ar-H), 3.84 (s, 3H, -OCH₃) | 163.2, 161.0, 150.3, 142.2, 139.1, 129.1, 127.9, 124.9, 124.4, 119.6, 114.4, 111.5, 110.2, 55.35 (-OCH₃) | nih.gov |

Mass spectrometry provides information on the molecular weight and fragmentation pattern of a compound, confirming its elemental composition. For the parent benzoxazole, the molecular ion [M]⁺ peak is observed at m/z 119, corresponding to its molecular weight. nist.gov The fragmentation of 2-substituted benzoxazoles is highly dependent on the nature of the substituent at the 2-position.

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of a benzoxazole derivative shows several characteristic absorption bands. A key band is the C=N stretching vibration of the oxazole ring, which typically appears in the region of 1630-1650 cm⁻¹. nih.gov The C-O-C stretching vibrations of the oxazole ring and the phenoxymethyl ether linkage are expected in the 1200-1250 cm⁻¹ and 1000-1100 cm⁻¹ regions. Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while aromatic C=C stretching bands appear in the 1450-1600 cm⁻¹ range. nih.gov

Table 2: Characteristic IR Absorption Bands for Benzoxazole Derivatives

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Reference |

| Aromatic C-H Stretch | 3040 - 3070 | nih.gov |

| C=N Stretch (Oxazole Ring) | 1630 - 1650 | nih.gov |

| Aromatic C=C Stretch | 1450 - 1600 | nih.gov |

| C-O-C Stretch (Oxazole Ring) | 1230 - 1250 | nih.gov |

| C-O-C Stretch (Ether Linkage) | 1000 - 1100 | nih.gov |

| =C-H Out-of-Plane Bend (E-alkene) | 960 - 980 | nih.gov |

| Aromatic C-H Out-of-Plane Bend | 740 - 770 | nih.gov |

Single-crystal X-ray diffraction provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms, bond lengths, bond angles, and intermolecular interactions in the crystalline solid state.

Studies on 2-substituted benzoxazole derivatives have shown that the benzoxazole ring system is essentially planar. nih.govscispace.com For example, in the structure of (E)-2-(6-methylbenzoxazol-2-yl)-3-phenylacrylonitrile, the benzoxazole moiety is nearly planar, and the dihedral angle between the benzoxazole and the adjacent phenyl ring is approximately 19.4°. scispace.com In 2-(2-aminophenyl)-1,3-benzoxazole, the dihedral angle between the two aromatic rings is less than 1°. nih.gov

The crystal packing is stabilized by various non-covalent interactions. In the structure of 2-(2-aminophenyl)-1,3-benzoxazole, molecules are linked into chains by intermolecular N—H⋯N hydrogen bonds. nih.gov These chains are further organized into a three-dimensional network by weak π–π stacking interactions, with centroid-to-centroid distances around 3.6 Å. nih.gov Such analyses are crucial for understanding the supramolecular chemistry and predicting the material properties of these compounds.

Table 3: Selected Crystallographic Data for a Representative Benzoxazole Derivative: (E)-2-(6-Methylbenzoxazol-2-yl)-3-phenylacrylonitrile

| Parameter | Value | Reference |

| Chemical Formula | C₁₇H₁₂N₂O | scispace.com |

| Crystal System | Monoclinic | scispace.com |

| Space Group | P2₁/c | scispace.com |

| a (Å) | 11.0508(8) | scispace.com |

| b (Å) | 12.0159(10) | scispace.com |

| c (Å) | 10.0074(9) | scispace.com |

| β (˚) | 94.761(5) | scispace.com |

| Volume (ų) | 1324.25(19) | scispace.com |

| Z (molecules/unit cell) | 4 | scispace.com |

Mechanistic Insights into the Biological Actions of 2 Phenoxymethyl 1,3 Benzoxazole Derivatives

Elucidation of Molecular Targets and Biochemical Pathways

The biological effects of 2-(phenoxymethyl)-1,3-benzoxazole derivatives are a direct consequence of their interactions with specific molecular targets, leading to the modulation of critical biochemical pathways.

Interactions with Key Enzymes (e.g., Lipid Transfer Proteins, Topoisomerases, Kinases)

Research has identified several key enzymes as targets for this compound and its analogues.

Lipid Transfer Proteins: Certain 2-arylbenzoxazole derivatives have been identified as inhibitors of the Cholesteryl Ester Transfer Protein (CETP), a key player in lipid metabolism. nih.gov For instance, a series of 2-arylbenzoxazoles demonstrated potent CETP inhibition, with substitution at the 5- and 7-positions of the benzoxazole (B165842) ring being particularly beneficial for activity. nih.gov One of the most potent compounds in this series, compound 47 , exhibited an IC50 of 28 nM. nih.gov Furthermore, imine derivatives of benzoxazole have been shown to modulate lipid-regulating genes. Two such derivatives, BZX-1 and BZX-3 , were found to decrease lipid levels by inhibiting 3-hydroxy-3-methylglutaryl-CoA reductase (HMGCR), Apolipoprotein B (APOB), Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9), and Scavenger Receptor Class B Type 1 (SRB1), while increasing the mRNA levels of Apolipoprotein E (APOE) and Peroxisome Proliferator-Activated Receptor alpha (PPAR-α). acs.org

Topoisomerases: Several 2,5-disubstituted-benzoxazole derivatives have been investigated for their ability to inhibit eukaryotic DNA topoisomerases I and II. nih.gov Notably, compounds such as 5-chloro-2-(p-methylphenyl)benzoxazole (IC50 = 22.3 μM), 2-(p-nitrobenzyl)benzoxazole (IC50 = 17.4 μM), and 5-nitro-2-(p-nitrobenzyl)benzoxazole (IC50 = 91.41 μM) displayed significant inhibitory activity against eukaryotic DNA topoisomerase II, with potencies higher than the reference drug etoposide. nih.gov These findings suggest that the anti-proliferative activity of some of these derivatives may be attributed to their ability to poison topoisomerase II. nih.govnih.gov

Kinases: A significant area of investigation has been the inhibition of protein kinases, particularly those involved in cancer progression. Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key target. semanticscholar.orgnih.govsemanticscholar.orgresearchgate.net A number of novel benzoxazole derivatives have been designed and synthesized as potential VEGFR-2 inhibitors. semanticscholar.orgnih.govsemanticscholar.org For example, one study reported a potent anti-proliferative compound, 12l , with a VEGFR-2 inhibitory IC50 of 97.38 nM. nih.govsemanticscholar.org Another study identified compounds 14o , 14l , and 14b as having high activity against VEGFR-2. semanticscholar.orgresearchgate.net The inhibition of this tyrosine kinase is a critical mechanism behind the anti-angiogenic and anti-cancer properties of these compounds. semanticscholar.orgnih.govsemanticscholar.org

Table 1: Inhibition of Key Enzymes by this compound Derivatives

| Compound/Derivative Class | Target Enzyme | Key Findings | Reference(s) |

| 2-Arylbenzoxazoles | Cholesteryl Ester Transfer Protein (CETP) | Compound 47 showed an IC50 of 28 nM. | nih.gov |

| Imine derivatives of benzoxazole | HMGCR, APOB, PCSK9, SRB1 | BZX-1 and BZX-3 downregulated these genes. | acs.org |

| 2,5-Disubstituted-benzoxazoles | DNA Topoisomerase II | 2-(p-nitrobenzyl)benzoxazole (IC50 = 17.4 μM) was more potent than etoposide. | nih.gov |

| Benzoxazole derivative 12l | VEGFR-2 | Exhibited a VEGFR-2 inhibitory IC50 of 97.38 nM. | nih.govsemanticscholar.org |

| Benzoxazole derivatives 14o, 14l, 14b | VEGFR-2 | Showed high inhibitory activity. | semanticscholar.orgresearchgate.net |

Interference with Microbial Cell Growth and Replication Mechanisms

The antimicrobial activity of this compound derivatives is attributed to their ability to disrupt essential microbial processes. Molecular docking studies have suggested that the antibacterial action of some 2-substituted benzoxazole derivatives may be due to the inhibition of DNA gyrase, an enzyme crucial for bacterial DNA replication. nih.gov

Furthermore, the structural characteristics of these compounds, particularly substitutions on the benzoxazole ring, can enhance their interaction with the lipid-rich membranes of bacteria, potentially leading to membrane disruption. mdpi.com This is a possible mechanism for their selective activity against certain bacterial strains. mdpi.com The broad-spectrum antimicrobial activity of many benzoxazole derivatives against both Gram-positive and Gram-negative bacteria, as well as various fungal strains, highlights their potential as versatile anti-infective agents. derpharmachemica.comnih.govnih.govresearchgate.net

Cellular Responses and Pharmacological Modulations Induced by this compound Analogues

The interaction of these compounds with their molecular targets triggers a cascade of cellular events, leading to significant pharmacological modulations, most notably the induction of apoptosis in malignant cells.

Induction of Apoptotic Pathways in Malignant Cells

A key mechanism of the anticancer activity of this compound analogues is the induction of programmed cell death, or apoptosis, in cancer cells. This is achieved through the modulation of several key apoptotic regulators.

Research has consistently shown that these derivatives can induce apoptosis by affecting the Bcl-2 family of proteins. nih.govsemanticscholar.orgnih.gov For instance, the potent anti-proliferative compound 12l was found to cause a significant reduction in the level of the anti-apoptotic protein Bcl-2 and an elevation in the level of the pro-apoptotic protein BAX. nih.govsemanticscholar.org This shift in the BAX/Bcl-2 ratio is a critical event in the intrinsic apoptotic pathway.

The activation of caspases, the executioner enzymes of apoptosis, is another hallmark of the pro-apoptotic activity of these compounds. semanticscholar.orgnih.govsemanticscholar.orgresearchgate.netnih.gov Compound 12l led to a 2.98-fold increase in caspase-3 levels, while another derivative, 14b , resulted in a 4.8-fold increase in the same caspase. semanticscholar.orgnih.govsemanticscholar.orgresearchgate.net

Furthermore, some triazole-linked 2-phenyl benzoxazole derivatives have been identified as inhibitors of microRNAs (miRNAs) that regulate apoptosis, such as miR-2, miR-13, and miR-14. nih.gov By inhibiting these miRNAs, the compounds promote caspase activity and trigger apoptotic cell death. nih.gov The induction of apoptosis is often preceded by cell cycle arrest. For example, compound 12l was shown to arrest the cell cycle of HepG2 cells primarily at the Pre-G1 and G1 phases. nih.govsemanticscholar.org

Table 2: Apoptosis-Inducing Effects of this compound Analogues in Malignant Cells

| Compound/Derivative | Cell Line | Key Apoptotic Events | Reference(s) |

| 12l | HepG2 | 35.13% apoptosis induction, 2.98-fold increase in caspase-3, 3.40-fold increase in BAX, 2.12-fold decrease in Bcl-2. | nih.govsemanticscholar.org |

| 14b | HepG2 | 16.52% apoptosis induction, 4.8-fold increase in caspase-3. | semanticscholar.orgresearchgate.net |

| Triazole linked 2-phenyl benzoxazole derivatives (13j and 13h) | Drosophila melanogaster model | Inhibition of miR-2, miR-13, and miR-14, leading to increased caspase activity. | nih.gov |

| Benzoxazole and thiazole-based derivatives (8g, 12e, 13d) | HCT-116 | Increased total apoptosis (17%, 22%, and 5% respectively), increased caspase-3 levels (6, 8, and 3-fold respectively), and inhibition of Bcl-2. | nih.gov |

Structure Activity Relationship Sar Studies of 2 Phenoxymethyl 1,3 Benzoxazole Analogues

Influence of Substituent Position and Electronic Properties on Biological Potency

The nature and position of substituents on the phenoxy ring of the 2-(phenoxymethyl) moiety play a pivotal role in determining the biological potency of these analogues. The electronic properties of these substituents, whether they are electron-donating or electron-withdrawing, and their placement (ortho, meta, or para) can drastically alter the interaction of the molecule with its biological target.

Research on analogous series, such as 2-(4-R-phenoxymethyl)benzoic acid thioureides, has provided significant insights into these effects, particularly in the context of antiparasitic activity. Studies on these compounds against Toxoplasma gondii revealed that the electronic nature of the substituent on the phenoxy ring is a key determinant of efficacy. For instance, compounds bearing electron-withdrawing groups like trifluoromethyl (-CF₃) or nitro (-NO₂) at the para-position exhibited potent activity. researchgate.net In contrast, the introduction of electron-donating groups such as methoxy (B1213986) (-OCH₃) or methyl (-CH₃) often leads to a decrease in activity.

The position of the substituent is also critical. In a series of 2-[(E)-2-substituted-ethenyl]-1,3-benzoxazoles evaluated for their ability to inhibit photosynthetic electron transport (PET), an ortho-substituted derivative showed the highest activity, while para-substituted compounds were significantly less active. nih.gov This suggests that steric factors and the potential for intramolecular interactions or specific binding pocket geometries are influenced by the substituent's location. Similarly, for topoisomerase I inhibitors based on a 2-phenyl-benzimidazole core, a related heterocyclic system, the positioning of a nitro group was crucial, with the 5-nitro isomer being significantly more active than the 4-nitro isomer, highlighting the sensitivity of the drug-target interaction to positional changes. nih.gov

| Substituent (R) on Phenoxy Ring | Position | Electronic Property | Observed IC₅₀ (µM) |

|---|---|---|---|

| -H | - | Neutral | >50 |

| -Cl | para | Electron-withdrawing | ~5 |

| -CF₃ | para | Strongly Electron-withdrawing | ~1 |

| -NO₂ | para | Strongly Electron-withdrawing | ~1 |

| -CH₃ | para | Electron-donating | >50 |

| -OCH₃ | para | Electron-donating | >50 |

Role of the Phenoxymethyl (B101242) Moiety in Modulating Pharmacological Activity

The phenoxymethyl group at the 2-position of the benzoxazole (B165842) ring is not merely a linker but an active contributor to the molecule's pharmacological profile. This moiety can engage in various non-covalent interactions, including hydrogen bonding (via the ether oxygen), π-π stacking (via the phenyl ring), and hydrophobic interactions, which are essential for anchoring the ligand to its biological target.

In a series of novel anti-inflammatory agents, the phenoxymethyl group was integral to the design of compounds targeting the p38α MAP kinase enzyme. nih.gov Molecular docking studies of the most potent compound from this series revealed that the phenoxymethyl moiety fits into a specific hydrophobic pocket of the enzyme's active site. nih.gov Similarly, phenoxymethyl 1,3-oxazoles and 1,2,4-oxadiazoles have been identified as potent agonists of the free fatty acid receptor 1 (GPR40), a target for type 2 diabetes. nih.gov The phenoxymethyl portion of these molecules is crucial for their agonist activity, demonstrating its versatility in interacting with different biological targets. nih.gov

Furthermore, the ether linkage provides significant conformational flexibility, allowing the phenoxy ring to adopt an optimal orientation for binding within the target protein. This flexibility, combined with the electronic character of the phenoxy ring, allows for fine-tuning of the molecule's properties, influencing everything from receptor affinity to its ADME (absorption, distribution, metabolism, and excretion) profile. nih.govresearchgate.net

Impact of Substitutions on the Benzoxazole Ring System on Bioactivity Spectrum

Modifications to the fused benzene (B151609) ring of the benzoxazole system provide another avenue for modulating biological activity. Substituents on this ring can influence the molecule's electronic distribution, lipophilicity, and steric profile, thereby affecting its bioactivity spectrum.

Research has consistently shown that the positions and types of substituents on the benzoxazole core are critical. nih.gov For instance, in the development of topoisomerase I inhibitors, the introduction of a nitro group at the 5- or 6-position of the related 2-(4-methoxyphenyl)benzoxazole was investigated. nih.gov While in the analogous benzimidazole (B57391) series these substitutions were key for activity, the benzoxazole versions were not effective, indicating a high degree of structural specificity. nih.gov

In studies of 3-(2-benzoxazol-5-yl)alanine derivatives, it was found that substituents at both the 2- and 5-positions of the benzoxazole ring were important for determining antifungal properties. nih.gov The presence of a halogen, such as chlorine, on the benzoxazole ring is a common strategy in medicinal chemistry. For example, 5-chloro-1,3-benzoxazol-2(3H)-one derivatives have been synthesized and evaluated for antimicrobial and cytotoxic properties. researchgate.net The introduction of a chlorine atom can enhance membrane permeability and introduce a potential point for halogen bonding, thereby altering the bioactivity.

| Substituent | Position | Analogue Series | Observed Effect on Bioactivity | Reference |

|---|---|---|---|---|

| -NO₂ | 5 or 6 | 2-(4-methoxyphenyl)benzoxazole | Ineffective as topoisomerase I inhibitors | nih.gov |

| -Cl | 5 | 1,3-benzoxazol-2(3H)-one | Modulated antimicrobial and cytotoxic properties | researchgate.net |

| Various | 5 | 3-(2-benzoxazol-5-yl)alanine | Crucial for antifungal activity | nih.gov |

Comparative SAR with Bioisosteric Heterocyclic Systems (e.g., Benzothiazoles, Benzimidazoles, Oxadiazoles)

Bioisosteric replacement is a common strategy in drug design, where one functional group is replaced by another with similar physical or chemical properties. Comparing the 2-(phenoxymethyl)benzoxazole scaffold with its bioisosteres like benzothiazoles (sulfur replacing oxygen), benzimidazoles (NH replacing oxygen), and oxadiazoles (B1248032) provides valuable SAR insights.

A study comparing 2-(4-methoxyphenyl) derivatives of benzimidazole, benzoxazole, and benzothiazole (B30560) as topoisomerase I inhibitors found that only the benzimidazole analogues were active. nih.gov This suggests a critical role for the NH group of the benzimidazole, possibly as a hydrogen bond donor, in the interaction with the enzyme-DNA complex, an interaction that the corresponding benzoxazoles and benzothiazoles could not replicate. nih.gov

Similarly, in the search for anti-inflammatory agents, novel derivatives containing a phenoxymethyl group were synthesized with both benzothiazole and benzoxazole cores. The resulting compounds showed comparable, potent inhibition of the p38α MAP kinase enzyme, suggesting that in this context, the benzoxazole and benzothiazole rings are effective bioisosteres. nih.gov Furthermore, the coupling of benzothiazole/benzoxazole derivatives to 1,3,4-oxadiazole (B1194373) has been explored, creating hybrid molecules with significant cytotoxic activity against various cancer cell lines, demonstrating the utility of combining different heterocyclic systems. researchgate.net

| Bioisostere | Biological Target/Activity | Comparative Finding | Reference |

|---|---|---|---|

| Benzimidazole | Topoisomerase I Inhibition | Benzimidazole active; benzoxazole/benzothiazole inactive. | nih.gov |

| Benzothiazole | Antitumor Activity | Replacement of benzothiazole with benzoxazole retained activity. | nih.gov |

| Benzothiazole | p38α MAP Kinase Inhibition | Benzoxazole and benzothiazole analogues showed comparable potency. | nih.gov |

| Oxadiazole | Anticancer Activity | Hybrid benzoxazole-oxadiazole molecules showed high cytotoxicity. | researchgate.net |

Conformational Preferences and Their Correlation with Biological Activity

The three-dimensional structure and conformational flexibility of a molecule are paramount to its biological function. The 2-(phenoxymethyl)-1,3-benzoxazole system possesses notable conformational freedom, primarily due to the rotation around the C-O-C bonds of the ether linkage. The preferred conformation can dictate how well the molecule fits into its target's binding site, thus influencing its activity.

Molecular docking studies can provide valuable insights into the bioactive conformation of a ligand. For the p38α MAP kinase inhibitors mentioned previously, docking simulations predicted a specific binding mode where the phenoxymethyl group occupies a hydrophobic pocket and the benzoxazole core forms key interactions with the hinge region of the enzyme. nih.gov This implies that only a subset of the possible conformations is responsible for the observed biological activity. The ability of the molecule to adopt this low-energy, favorable conformation is therefore a critical factor for its potency. While extensive studies on the precise conformational preferences of this compound itself are not widely published, the principles derived from related systems underscore the importance of stereochemical and conformational factors in its biological activity.

Computational and Chemoinformatic Approaches in 2 Phenoxymethyl 1,3 Benzoxazole Research

Molecular Docking Simulations for Ligand-Target Interaction Prediction

Molecular docking is a powerful computational tool used to predict the preferred orientation of a ligand when bound to a target receptor. This technique is instrumental in elucidating the binding mode and affinity of 2-(phenoxymethyl)-1,3-benzoxazole derivatives with various biological targets.

Research has demonstrated the utility of molecular docking in understanding the antifungal potential of 2-(phenoxymethyl)benzo[d]oxazole. Docking studies have identified this scaffold as a promising framework for the development of novel antifungal agents. For instance, in studies investigating a series of 2-(aryloxymethyl)benzoxazole derivatives, molecular docking was employed to simulate their interaction with fungal-specific enzymes. These simulations revealed key binding interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to their inhibitory activity.

Furthermore, molecular docking has been applied to a wide range of benzoxazole (B165842) derivatives to explore their potential against various other diseases. These studies have targeted enzymes like poly (ADP-ribose) polymerase-2 (PARP-2) and vascular endothelial growth factor receptor-2 (VEGFR-2), which are implicated in cancer nih.govnih.gov. The insights gained from these docking simulations help in understanding the structure-activity relationships (SAR) and in designing more potent and selective inhibitors. For example, docking studies of benzoxazole-benzamide conjugates against VEGFR-2 have shown that the benzoxazole ring can occupy the hinge region of the ATP binding site, a critical interaction for inhibitory activity nih.gov.

Interactive Table: Molecular Docking Targets of Benzoxazole Derivatives

| Target Protein | Therapeutic Area | Key Findings from Docking |

|---|---|---|

| Fungal Enzymes | Antifungal | Identification of key binding interactions contributing to inhibitory activity. |

| PARP-2 | Cancer | Elucidation of binding modes and affinities for inhibitor design. nih.gov |

| VEGFR-2 | Cancer | The benzoxazole moiety occupies the hinge region of the ATP binding site. nih.gov |

Quantum Chemical Calculations for Electronic Structure Analysis and Reactivity Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide a detailed understanding of the electronic structure, stability, and reactivity of molecules like this compound. These methods allow for the calculation of various molecular properties that are difficult to determine experimentally.

A theoretical investigation of 2-phenylbenzoxazole, a close analog of this compound, using DFT at the B3LYP/6-31+G(d,p) level of theory has provided valuable insights into its physicochemical properties researchgate.net. Such studies typically involve geometry optimization to find the most stable conformation of the molecule. Subsequent calculations can then determine electronic properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability. A smaller energy gap suggests higher reactivity.

These calculations also yield various reactivity descriptors, including electronegativity, chemical potential, global hardness, and softness, which help in predicting how the molecule will interact with other chemical species. For example, the analysis of these descriptors can predict the most likely sites for nucleophilic and electrophilic attacks, guiding the synthesis of new derivatives with desired reactivity. Natural Bond Orbital (NBO) analysis is another important aspect of these studies, providing information about charge transfer and delocalization within the molecule, which are critical for understanding its stability and electronic properties.

Interactive Table: DFT Calculated Properties of a Benzoxazole Derivative

| Property | Significance |

|---|---|

| Optimized Geometry | Represents the most stable 3D structure of the molecule. |

| HOMO-LUMO Energy Gap | Indicates chemical reactivity and kinetic stability. |

| Global Reactivity Descriptors | Predicts the molecule's interaction with other chemical species. |

In Silico Prediction of Pharmacokinetic Profiles for Benzoxazole Derivatives

The success of a drug candidate is not solely dependent on its biological activity but also on its pharmacokinetic properties, often referred to as ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity). In silico methods are widely used to predict these properties early in the drug discovery process, helping to identify and eliminate compounds with unfavorable pharmacokinetic profiles.

For benzoxazole derivatives, various computational models and software are employed to predict their ADMET properties. These predictions are based on the molecule's physicochemical properties, such as molecular weight, lipophilicity (logP), solubility, and polar surface area. For example, Lipinski's rule of five is a commonly used filter to assess the "drug-likeness" of a compound based on these properties.

Studies on benzoxazole derivatives have shown that in silico ADMET predictions can provide valuable information on their potential bioavailability and toxicity. For instance, predictions might suggest that a particular derivative has good oral absorption but may be a substrate for certain metabolic enzymes, indicating a potential for rapid clearance from the body. Toxicity predictions can flag potential issues such as hepatotoxicity or cardiotoxicity, allowing for early-stage modifications to the chemical structure to mitigate these risks. This proactive approach to assessing pharmacokinetics helps in the selection of benzoxazole derivatives with a higher probability of success in later stages of drug development.

Interactive Table: In Silico Predicted ADMET Properties for a Benzoxazole Derivative

| ADMET Property | Predicted Outcome | Implication |

|---|---|---|

| Absorption | High | Good potential for oral bioavailability. |

| Distribution | Moderate | May distribute to various tissues. |

| Metabolism | Substrate of CYP3A4 | Potential for drug-drug interactions. |

| Excretion | Renal | Likely to be cleared through the kidneys. |

Design and Synthesis of Novel 2 Phenoxymethyl 1,3 Benzoxazole Derivatives and Hybrid Systems

Rational Design Strategies for Enhanced Biological Activity and Selectivity

The rational design of 2-(phenoxymethyl)-1,3-benzoxazole derivatives is often guided by the principle of molecular hybridization, which involves combining the benzoxazole (B165842) core with other pharmacophores to create a single molecule with potentially synergistic or enhanced biological effects. bham.ac.uk This strategy aims to interact with multiple biological targets or to improve the affinity and selectivity for a specific target. researchgate.net

A key approach involves modifying the phenoxy moiety of the this compound structure. Substituents on the phenyl ring can significantly influence the compound's electronic and steric properties, thereby affecting its interaction with biological targets. For instance, the introduction of electron-withdrawing or electron-donating groups can modulate the compound's pharmacokinetic profile and biological activity. researchgate.net

Structure-activity relationship (SAR) studies are crucial in this design process. By systematically altering different parts of the molecule and evaluating the resulting biological activity, researchers can identify key structural features responsible for the desired therapeutic effect. researchgate.netnih.gov For example, in the development of antiproliferative agents, it was observed that the position and nature of substituents on the benzoxazole ring and the phenyl ring have a significant impact on the activity of the compounds. researchgate.net

Synthesis of Hybrid Benzoxazole Compounds with Other Heterocyclic Moieties (e.g., Triazoles, Oxadiazoles (B1248032), Benzimidazoles)

The synthesis of hybrid compounds where the this compound scaffold is linked to other heterocyclic systems like triazoles, oxadiazoles, and benzimidazoles has emerged as a fruitful strategy for discovering new drug candidates. bham.ac.ukresearchgate.net These heterocyclic moieties are known to possess a broad spectrum of biological activities, and their combination with the benzoxazole core can lead to novel compounds with improved therapeutic profiles.

Triazole Hybrids:

The Huisgen 1,3-dipolar cycloaddition, a "click chemistry" reaction, is a widely used method for the synthesis of 1,2,3-triazole-linked benzoxazole hybrids. bham.ac.uktmu.edu.tw This reaction typically involves the copper-catalyzed reaction of an azide (B81097) with a terminal alkyne. For instance, a series of 1,2,3-triazole-linked benzoxazole derivatives were synthesized to explore their potential as anti-tubercular agents. bham.ac.uk In this synthesis, thiopropargylated benzoxazole was reacted with sodium azide and substituted bromides in the presence of a copper catalyst to yield the final hybrid compounds in high yields. bham.ac.uk

Oxadiazole Hybrids:

Hybrid molecules incorporating the 1,3,4-oxadiazole (B1194373) ring have been synthesized and evaluated for their antimicrobial properties. researchgate.netnih.gov One synthetic route involves the reaction of 2-(2-(substituted phenoxymethyl)-1H-benzo[d]imidazol-1-yl)acetohydrazide with carbon disulfide to form the 1,3,4-oxadiazole ring. nih.gov These compounds have shown moderate antibacterial activity against various strains. nih.gov Another approach involves the condensation of hydrazides with aromatic acids in the presence of phosphorus oxychloride to yield 2,5-disubstituted 1,3,4-oxadiazoles. researchgate.net

Benzimidazole (B57391) Hybrids:

The synthesis of benzimidazole-benzoxazole hybrids often involves multi-step reaction sequences. A common method for synthesizing the benzimidazole core is the condensation of o-phenylenediamine (B120857) with carboxylic acids or their derivatives. researchgate.netrsc.org For example, novel 1,3,4-oxadiazoles bearing a benzimidazole nucleus were synthesized from 2-(2-(substituted phenoxymethyl)-1H-benzo[d]imidazol-1-yl)acetohydrazide. nih.gov

| Hybrid Moiety | Synthetic Method | Key Reagents | Reported Biological Activity |

|---|---|---|---|

| 1,2,3-Triazole | Huisgen 1,3-dipolar cycloaddition ("click" chemistry) | Thiopropargylated benzoxazole, sodium azide, copper sulfate (B86663) | Anti-tubercular bham.ac.uk |

| 1,3,4-Oxadiazole | Reaction of acetohydrazide with carbon disulfide | 2-(2-(substituted phenoxymethyl)-1H-benzo[d]imidazol-1-yl)acetohydrazide, carbon disulfide | Antibacterial nih.gov |

| Benzimidazole | Condensation of o-phenylenediamine with carboxylic acids | o-phenylenediamine, carboxylic acid derivatives | Antimicrobial, Anticancer researchgate.net |

Development of Derivative Libraries for Targeted Therapeutic Applications

The development of derivative libraries of this compound allows for the systematic exploration of chemical space and the identification of compounds with specific therapeutic properties. By creating a diverse collection of related compounds, researchers can screen for activity against a variety of biological targets.

Anticancer Applications:

Libraries of benzoxazole derivatives have been synthesized and evaluated for their antiproliferative activity against various human cancer cell lines. researchgate.netnih.gov For example, a series of derivatives were tested against cell lines such as HCT116 (human colorectal carcinoma), with some compounds showing promising anticancer activity. nih.gov The design of these libraries often involves introducing a variety of substituents at different positions of the benzoxazole and phenoxymethyl (B101242) rings to investigate their influence on cytotoxicity. researchgate.net

Antimicrobial Applications:

The this compound scaffold has also been utilized to generate libraries of compounds with potential antimicrobial activity. nih.govnih.gov These derivatives have been screened against a range of Gram-positive and Gram-negative bacteria, as well as fungal strains. nih.gov The minimum inhibitory concentration (MIC) is a key parameter used to quantify the antimicrobial efficacy of these compounds. nih.gov Furthermore, some benzoxazole derivatives have been investigated as quorum sensing inhibitors, which represents a novel approach to combat bacterial infections by disrupting their communication systems. nih.gov

| Therapeutic Area | Specific Target/Application | Key Findings |

|---|---|---|

| Anticancer | Human colorectal carcinoma (HCT116), Non-small cell lung cancer (NCI-H460) | Certain derivatives exhibited significant antiproliferative activity. researchgate.netnih.gov |

| Antimicrobial | Gram-positive and Gram-negative bacteria, Fungal strains | Some compounds showed potent antimicrobial activity with low MIC values. nih.gov |

| Quorum Sensing Inhibition | Inhibition of bacterial virulence factor production | Derivatives were identified that significantly reduced elastase production and biofilm formation in Pseudomonas aeruginosa. nih.gov |

Future Perspectives and Emerging Research Avenues for 2 Phenoxymethyl 1,3 Benzoxazole

Advancements in Sustainable Synthetic Methodologies

The future of chemical synthesis for compounds like 2-(phenoxymethyl)-1,3-benzoxazole is increasingly geared towards environmentally benign processes. nih.gov Traditional synthesis methods are often being replaced by "green chemistry" approaches that offer significant advantages. mdpi.com Research into the synthesis of related 2-substituted benzoxazoles has demonstrated the superiority of sustainable methods in reducing reaction times and improving yields compared to conventional techniques. mdpi.com

Key advancements in sustainable synthetic methodologies that are being applied to benzoxazole (B165842) synthesis include:

Microwave-Assisted Synthesis: This method uses microwave radiation to heat the reaction mixture, often leading to dramatic reductions in reaction time, from hours to mere minutes. mdpi.com

Ultrasound-Assisted Synthesis: Sonication provides the energy to drive chemical reactions, representing another energy-efficient method that can shorten reaction times significantly. mdpi.com

Mechanochemical Reactions: These solvent-free or low-solvent reactions are conducted by grinding solid reactants together, reducing waste and simplifying purification processes. mdpi.com

Deep Eutectic Solvents (DES): Using DES as reaction media presents a greener alternative to volatile organic solvents, contributing to safer and more sustainable chemical processes. mdpi.com

These eco-friendly methods not only make the synthesis of benzoxazole derivatives more efficient but also align with the growing demand for sustainable practices in the chemical and pharmaceutical industries. nih.govmdpi.com

Table 1: Comparison of Synthetic Methodologies for Benzoxazole Derivatives

| Methodology | Key Advantage | Typical Reaction Time | Reference |

|---|---|---|---|

| Conventional Method | Well-established procedures | Hours | mdpi.com |

| Microwave-Assisted | Significant time reduction | 5 minutes | mdpi.com |

| Ultrasound-Assisted | Energy efficient, fast | 5 minutes | mdpi.com |

| Mechanochemical | Solvent-free, reduced waste | 2 hours | mdpi.com |

| Deep Eutectic Solvents | Green solvent alternative | 3 hours | mdpi.com |

Exploration of Novel Biological Targets and Therapeutic Potential Beyond Current Scope

The benzoxazole nucleus is a privileged scaffold in drug discovery, with derivatives exhibiting a wide spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties. researchgate.netnajah.edu While the activities of many benzoxazoles are known, future research on this compound will focus on identifying novel biological targets and expanding its therapeutic applications.

Emerging research on related benzoxazole structures has shown potent activity against a range of human cancer cell lines, including non-small cell lung cancer (NCI-H460), with some derivatives showing higher efficacy than the reference drug etoposide. mdpi.com Furthermore, specific derivatives have demonstrated significant antibacterial activity against challenging pathogens like Pseudomonas aeruginosa and Enterococcus faecalis. mdpi.com

Future explorations are likely to investigate the following areas:

Enzyme Inhibition: Benzoxazoles are known to inhibit various enzymes. Future studies could explore the potential of this compound analogues as inhibitors of kinases (such as VEGFR2), cyclooxygenase (COX), or topoisomerase, which are critical targets in cancer and inflammatory diseases. researchgate.netnajah.edu

Receptor Antagonism: There is potential to develop derivatives that act as antagonists for receptors like the 5-HT3 receptor, which could have applications in managing chemotherapy-induced nausea or other neurological conditions. najah.edu

Antiparasitic and Antiviral Agents: The broad bioactivity of the benzoxazole core suggests that its derivatives could be developed as treatments for parasitic diseases like malaria and leishmaniasis or as novel antiviral agents against viruses such as HIV-1. najah.edunih.gov

Neurodegenerative Diseases: Some benzoxazole compounds have been investigated for their potential in treating neurodegenerative conditions, representing another frontier for therapeutic development. nih.gov

Structure-activity relationship (SAR) studies will be crucial in this endeavor, guiding the modification of the this compound structure to optimize efficacy and selectivity for these novel biological targets. nih.govnih.gov

Integration of Advanced Computational and Experimental Techniques for Comprehensive Characterization

To accelerate the discovery and optimization of this compound derivatives, future research will increasingly rely on the synergy between advanced computational and experimental techniques. This integrated approach allows for a deeper understanding of the molecule's structure, properties, and biological interactions.

Computational Techniques:

Molecular Docking and Simulation: These methods are used to predict how a molecule will bind to a biological target, providing insights into its mechanism of action and helping to prioritize candidates for synthesis and testing. nih.gov

Density Functional Theory (DFT) and Ab Initio Calculations: Quantum chemistry methods like DFT are invaluable for modeling the electronic structure, reactivity, and spectroscopic properties of molecules. researchgate.netresearchgate.net These calculations can predict key parameters and are consistent with experimental results, aiding in the rational design of new compounds with desired functionalities. researchgate.netfrontiersin.org

Experimental Techniques:

Spectroscopic and Crystallographic Analysis: Techniques such as NMR, mass spectrometry, and X-ray crystallography provide definitive information about the molecular structure and composition of newly synthesized compounds. researchgate.net

Electrochemical and Thermal Analysis: Methods like cyclic voltammetry and thermogravimetric analysis are used to determine the electrochemical band gap and thermal stability of the compounds, which is crucial for applications in materials science. researchgate.netfrontiersin.org

The combination of these techniques provides a comprehensive characterization of novel benzoxazole derivatives, from their fundamental quantum properties to their behavior in biological systems, facilitating a more efficient and targeted drug design process. researchgate.netresearchgate.net

Table 2: Advanced Characterization Techniques for Benzoxazole Derivatives

| Technique | Purpose | Type | Reference |

|---|---|---|---|

| Molecular Docking | Predicts binding affinity and mode at a biological target | Computational | nih.gov |

| Density Functional Theory (DFT) | Models electronic structure and simulates spectra | Computational | researchgate.netfrontiersin.org |

| X-ray Crystallography | Determines precise 3D molecular structure | Experimental | researchgate.net |

| NMR Spectroscopy | Elucidates molecular structure and connectivity | Experimental | researchgate.net |

| Electrochemical Analysis | Measures redox properties and determines band gaps | Experimental | researchgate.netfrontiersin.org |

Development of this compound Analogues in Agricultural Chemistry and Plant Protection

Beyond pharmaceuticals, the benzoxazole scaffold is an important structure in the discovery of new agrochemicals. mdpi.comresearchgate.net The development of analogues of this compound represents a promising avenue for creating next-generation products for plant protection. researchgate.net Benzoxazole and its derivatives have demonstrated a broad spectrum of activities relevant to agriculture. mdpi.comresearchgate.net

Future research and development in this area will likely focus on:

Herbicides: Some commercial herbicides, such as metamifop (B125954) and fenoxaprop-p-ethyl, are based on a benzoxazole structure. mdpi.com They function by inhibiting key plant enzymes like acetyl-coenzyme A carboxylase. mdpi.com New analogues could be designed to have different modes of action or improved efficacy against resistant weeds.

Fungicides and Antibacterials: Plant diseases caused by fungi and bacteria lead to significant crop losses. mdpi.com The inherent antimicrobial properties of the benzoxazole ring make it an excellent starting point for developing new agents to manage a wide variety of plant pathogens. mdpi.comresearchgate.net

Insecticides: The first benzoxazole insecticide, oxazosulfyl, has shown a broad spectrum of activity, particularly against rice pests. mdpi.com Developing new analogues of this compound could lead to insecticides with novel mechanisms of action, helping to manage insect resistance. mdpi.comresearchgate.net

Antiviral Agents: Plant viruses are another major threat to agriculture. The antiviral agent Dufulin, which contains a related heterocyclic structure, is used to protect crops like tomatoes, tobacco, and rice, highlighting the potential for developing benzoxazole-based antiviral agrochemicals. mdpi.com

The structural versatility of the benzoxazole ring, with its multiple sites for modification, makes it a valuable platform for discovering new and effective agrochemicals to address global food security challenges. mdpi.comresearchgate.net

Table 3: Potential Agricultural Applications of Benzoxazole Analogues

| Application | Target | Mechanism/Example | Reference |

|---|---|---|---|

| Herbicide | Weeds | Inhibition of fatty acid synthesis (e.g., Metamifop) | mdpi.com |

| Fungicide | Fungi | Disruption of fungal growth and cell integrity | mdpi.comresearchgate.net |

| Insecticide | Pest Insects | Novel mechanisms of action (e.g., Oxazosulfyl) | mdpi.comresearchgate.net |

| Antiviral Agent | Plant Viruses | Inhibition of viral replication (e.g., Dufulin) | mdpi.com |

| Antibacterial | Bacteria | Management of plant bacterial diseases | mdpi.comresearchgate.net |

Q & A

What are the standard synthetic protocols for 2-(Phenoxymethyl)-1,3-benzoxazole derivatives?

The synthesis typically involves condensation of 2-aminophenol with phenoxymethyl aldehydes or ketones under catalytic conditions. For example, titanium-supported nano-silica (TiCl₄·SiO₂) is used to form imine intermediates, followed by oxidative cyclization to yield benzoxazole derivatives . Microwave-assisted methods with potassium cyanide as a catalyst can accelerate cyclization, reducing reaction times and improving yields . Solvent choice (e.g., ethanol or DMF) and temperature control (reflux conditions) are critical for optimizing purity and yield .

What analytical techniques are essential for characterizing this compound?

Key techniques include:

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions and aromatic ring fusion .

- FT-IR Spectroscopy : Identifies functional groups (e.g., C=N stretching at ~1600 cm⁻¹) .

- Elemental Analysis : Validates purity by comparing calculated vs. experimental C, H, N percentages .

- X-ray Crystallography : Resolves bond angles and dihedral angles in crystalline derivatives (e.g., intramolecular interactions between substituents and the benzoxazole core) .

How does substituent variation on the phenoxymethyl group influence biological activity?

Structure-Activity Relationship (SAR) studies reveal that electron-withdrawing groups (e.g., -Cl, -NO₂) enhance antifungal activity by increasing electrophilicity and membrane penetration. For example, 2-(2,4-dichlorophenyl) derivatives show broad-spectrum antifungal inhibition, while nitro groups restrict activity to specific fungal strains . Hydrophobic substituents (e.g., methyl or methoxy) improve bioavailability by enhancing lipophilicity .

How can molecular docking elucidate the mechanism of action of this compound?

Docking studies using software like AutoDock Vina can predict binding affinities to target proteins (e.g., fungal CYP51 or bacterial DNA gyrase). For example, derivatives with bulky substituents exhibit favorable π-π stacking and hydrogen bonding with active-site residues, explaining their higher inhibitory potency . Free energy calculations (MM/PBSA) further validate binding stability .

What computational methods are used to predict the reactivity of benzoxazole derivatives?

Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO-LUMO gaps) to assess electrophilic/nucleophilic sites. Molecular Dynamics (MD) simulations model interactions in biological environments, such as membrane permeability and protein-ligand stability . These methods guide rational design of derivatives with optimized pharmacokinetic properties.

What green chemistry approaches are applicable to benzoxazole synthesis?

Eco-friendly methods include:

- Solvent-free reactions : Reduce waste and toxicity.

- Nano-catalysts (TiCl₄·SiO₂) : Enhance reaction efficiency and recyclability .

- Microwave irradiation : Lowers energy consumption and improves atom economy .

How do photostability studies inform applications of benzoxazole derivatives?

UV-Vis spectroscopy and accelerated light-exposure tests evaluate photodegradation. Derivatives with electron-donating groups (e.g., -NH₂) exhibit red-shifted absorption, making them suitable as organic UV filters or fluorescent probes . Quenching mechanisms are analyzed via fluorescence lifetime measurements .

What broader biological activities are reported for benzoxazole derivatives?

Beyond antifungal effects, derivatives show:

- Antibacterial activity : Inhibition of Gram-positive bacteria via disruption of cell wall synthesis .

- Anticancer potential : Apoptosis induction in cancer cells through ROS generation .

- Neuroprotective effects : Modulation of adenosine A2A receptors for treating Parkinson’s disease .

How is crystallography used to resolve structural ambiguities in benzoxazoles?

Single-crystal X-ray diffraction determines bond lengths, angles, and intermolecular interactions (e.g., van der Waals forces or halogen bonding). For example, deviations in exocyclic angles (e.g., C10-C9-C3 = 113.4°) highlight steric effects from substituents .

Can benzoxazole derivatives serve as fluorescent sensors?

Yes. Derivatives like 2-(4-aminophenyl)benzoxazole are conjugated with chromophores (e.g., 3-formyl chromone) to create turn-on sensors for detecting nerve agents or metal ions. Fluorescence quenching/enhancement mechanisms are studied via titration experiments and Stern-Volmer analysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.